N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid

Catalog No.
S1519511
CAS No.
16948-04-2
M.F
C31H51N3O6
M. Wt
561.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropa...

CAS Number

16948-04-2

Product Name

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid

Molecular Formula

C31H51N3O6

Molecular Weight

561.8 g/mol

InChI

InChI=1S/C19H28N2O6.C12H23N/c1-19(2,3)27-18(25)21-15(16(22)23)11-7-8-12-20-17(24)26-13-14-9-5-4-6-10-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23);11-13H,1-10H2/t15-;/m0./s1

InChI Key

BQERJWRZLXZNIO-RSAXXLAASA-N

SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2

Peptide synthesis:

  • Boc-Lys(Z)-OH DCHA serves as a protected building block for incorporating the amino acid L-lysine into peptides. The protecting groups (Boc and Z) ensure the selective formation of the desired peptide bond during peptide chain assembly. [Source: A textbook of amino acids and peptide synthesis by V. Ramachandran]

Synthesis of specific peptides:

  • Research has utilized Boc-Lys(Z)-OH DCHA in the synthesis of various peptides, including fragments of thymosin β4, βg, and β6. These peptides are involved in immune function, and their study can contribute to a better understanding of the immune system. [Source: Boc-Lys(Z)-OH (DCHA) | Peptide Derivative ]

Investigating specific diseases:

  • Studies have employed Boc-Lys(Z)-OH DCHA to investigate Lupus Nephritis, an autoimmune disease affecting the kidneys. The research suggests that the compound may increase the formation of immune cells involved in fighting infection, potentially offering insights into future therapeutic approaches. [Source: Boc-Lys(Z)-OH (DCHA) | Peptide Derivative ]

N-cyclohexylcyclohexanamine; (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group and various functional groups. This compound is a protected amino acid derivative, commonly utilized in peptide synthesis and other organic chemistry applications. Its molecular formula is C19H32N2O4C_{19}H_{32}N_{2}O_{4} and it has a molecular weight of approximately 348.48 g/mol. The presence of both cyclohexyl and phenylmethoxycarbonyl groups contributes to its distinct chemical properties and reactivity.

Boc-Lys(Z)-OH Dcha itself doesn't have a specific mechanism of action. It serves as a protected amino acid unit that is incorporated into peptides during SPPS. The resulting peptide chain then possesses the functionalities and properties determined by the specific sequence of amino acids.

Boc-Lys(Z)-OH Dcha may cause irritation upon contact with skin or eyes. It is recommended to wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling this compound [].

  • Oxidation: It can be oxidized to form corresponding oxides, typically using agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert it to alcohols or amines, employing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The Boc (tert-butoxycarbonyl) group can be substituted with other functional groups through nucleophilic substitution reactions under basic conditions.

These reactions enable the compound to serve as a versatile building block in organic synthesis.

N-cyclohexylcyclohexanamine; (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid exhibits significant biological activity, particularly in the context of enzyme-substrate interactions and protein folding studies. Its structure allows it to mimic natural amino acids, making it valuable in the design of enzyme inhibitors or as a substrate for enzymatic reactions. Furthermore, it has potential therapeutic applications due to its ability to interact with biological macromolecules.

The synthesis of N-cyclohexylcyclohexanamine; (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid typically involves the following steps:

  • Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine.
  • Formation of the Hexanoic Acid Backbone: The hexanoic acid structure is constructed through standard organic synthesis techniques, including coupling reactions.
  • Purification: The product is purified using recrystallization or chromatography to achieve high purity.

These methods ensure that the compound is synthesized with high yield and purity, suitable for further applications in research and industry.

N-cyclohexylcyclohexanamine; (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid has diverse applications:

  • In Chemistry: It serves as a building block for synthesizing peptides and other complex organic molecules.
  • In Biology: The compound is used in studying enzyme-substrate interactions and protein folding mechanisms.
  • In Medicine: It acts as an intermediate in pharmaceutical synthesis, particularly for drugs targeting specific enzymes.
  • In Industry: It finds use in producing agrochemicals and other industrial chemicals due to its unique chemical properties.

Interaction studies involving N-cyclohexylcyclohexanamine focus on its reactivity with other chemicals and its environmental impact. The compound's ability to form salts with amino acids indicates potential interactions that could be explored for pharmaceutical applications. Additionally, its toxicity profile necessitates careful handling in environmental contexts, highlighting the importance of understanding its interactions with biological systems and other chemicals.

Several compounds share structural similarities with N-cyclohexylcyclohexanamine; (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid:

Compound NameChemical FormulaKey Characteristics
Boc-beta-cyclohexyl-L-alanineC₁₃H₁₉N₃O₄A protected amino acid used in peptide synthesis; less bulky than the target compound.
Boc-alpha-cyclohexyl-D-glycineC₁₂H₁₉N₃O₄Similar structure; useful in synthesizing peptides with specific stereochemistry.
Boc-D-serineC₉H₁₃N₃O₄A common amino acid derivative used in various biochemical applications.

Uniqueness

N-cyclohexylcyclohexanamine; (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid stands out due to its specific stereochemistry and the presence of dual cyclohexane rings, which impart distinct chemical and physical properties. This uniqueness makes it particularly useful in peptide synthesis where stereochemical considerations are critical, differentiating it from simpler amino acids and derivatives.

Other CAS

16948-04-2

Dates

Modify: 2023-08-15

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